![molecular formula C15H20FN5O3 B13431741 (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate is a synthetic organic compound that features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(4-morpholinyl)aniline and (2R)-1-chloro-2-propanol.
Azidation: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.
Coupling Reaction: The fluoro-substituted aromatic amine is coupled with the azido-propanol intermediate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitrene intermediates.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrene intermediates which can further react to form various products.
Reduction: Conversion of the azido group to an amine.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Click Chemistry: The azido group can participate in click chemistry reactions, making it useful for bioconjugation and materials science.
Fluorine Chemistry: The presence of a fluoro group can influence the reactivity and properties of the compound.
Biology
Bioconjugation: The compound can be used to label biomolecules via click chemistry.
Drug Development:
Medicine
Diagnostic Imaging: The compound could be used as a precursor for radiolabeled imaging agents.
Therapeutics: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: The compound could be used in the synthesis of novel materials with unique properties.
Chemical Biology: Applications in the study of biological systems through chemical probes.
Mécanisme D'action
The mechanism of action of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate would depend on its specific application. For example, in bioconjugation, the azido group reacts with alkynes to form stable triazole linkages. In drug development, the compound’s interaction with molecular targets such as enzymes or receptors would be key to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-Azido-3-[[3-fluoro-4-(4-piperidinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-1-Azido-3-[[3-chloro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
Morpholine Ring: The presence of a morpholine ring can influence the compound’s solubility and reactivity.
Fluoro Group: The fluoro group can affect the compound’s electronic properties and interactions with biological targets.
Propriétés
Formule moléculaire |
C15H20FN5O3 |
|---|---|
Poids moléculaire |
337.35 g/mol |
Nom IUPAC |
[(2R)-1-azido-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate |
InChI |
InChI=1S/C15H20FN5O3/c1-11(22)24-13(10-19-20-17)9-18-12-2-3-15(14(16)8-12)21-4-6-23-7-5-21/h2-3,8,13,18H,4-7,9-10H2,1H3/t13-/m1/s1 |
Clé InChI |
MQMBZUVROTXWIZ-CYBMUJFWSA-N |
SMILES isomérique |
CC(=O)O[C@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
SMILES canonique |
CC(=O)OC(CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


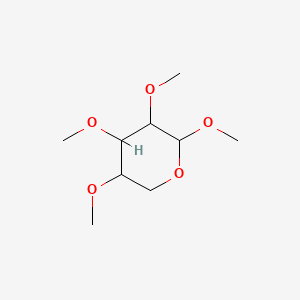
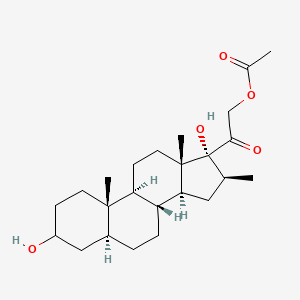
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
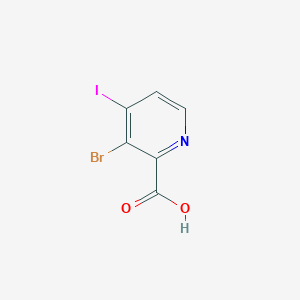
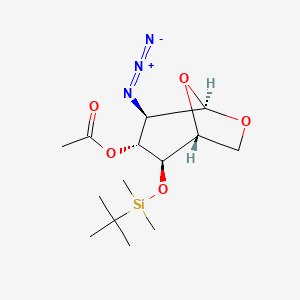
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)



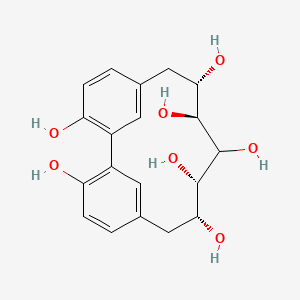
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
